molecular formula C8H2F5IO B15222699 4'-Iodo-2,2,2,2',6'-pentafluoroacetophenone CAS No. 1208076-04-3

4'-Iodo-2,2,2,2',6'-pentafluoroacetophenone

Katalognummer: B15222699
CAS-Nummer: 1208076-04-3
Molekulargewicht: 336.00 g/mol
InChI-Schlüssel: VWFPLVFACKIIMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound characterized by the presence of iodine and fluorine atoms on a phenyl ring, along with a trifluoromethyl ketone group

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-iodophenol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction. The reaction mixture is stirred at a controlled temperature, typically around room temperature to 50°C.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular processes, such as apoptosis and inflammation.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,6-difluoro-4-iodophenylmethanol and 2,6-difluoro-4-iodophenylacetic acid share structural similarities.

    Uniqueness: The presence of both iodine and trifluoromethyl groups in 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

CAS-Nummer

1208076-04-3

Molekularformel

C8H2F5IO

Molekulargewicht

336.00 g/mol

IUPAC-Name

1-(2,6-difluoro-4-iodophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2F5IO/c9-4-1-3(14)2-5(10)6(4)7(15)8(11,12)13/h1-2H

InChI-Schlüssel

VWFPLVFACKIIMO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.